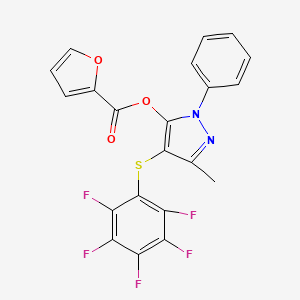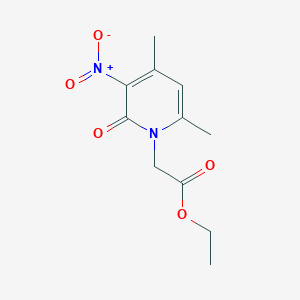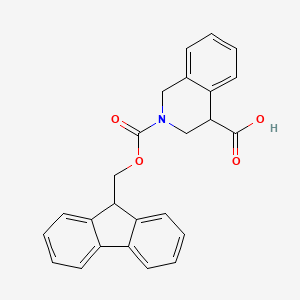![molecular formula C9H15N3O3S B2456584 2-[5-(ヒドロキシメチル)-2-スルファニル-1H-イミダゾール-1-イル]-N-(2-メトキシエチル)アセトアミド CAS No. 941869-08-5](/img/structure/B2456584.png)
2-[5-(ヒドロキシメチル)-2-スルファニル-1H-イミダゾール-1-イル]-N-(2-メトキシエチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for use in various research applications.
作用機序
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects through the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development and progression of cancer. By inhibiting SAM decarboxylase, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide reduces the levels of polyamines in cells, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been found to possess a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has also been found to have antioxidant properties, which may make it useful in the prevention of oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for SAM decarboxylase, which makes it a useful tool for studying the role of polyamines in various biological processes. However, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has some limitations, including its relatively low solubility in water and its instability in acidic conditions.
将来の方向性
There are several potential future directions for research on 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and stable analogs of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide that could be used in clinical applications. Another area of interest is the investigation of the effects of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide on other biological pathways and processes, such as epigenetic regulation and cell signaling. Finally, the potential use of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in combination with other anti-cancer agents is an area of ongoing research.
合成法
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide involves the use of 2-mercaptobenzimidazole, which is reacted with formaldehyde and subsequently with ethylenediamine to produce the intermediate compound 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to produce the final product, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide.
科学的研究の応用
抗ウイルス活性
インドール誘導体は抗ウイルス活性を示すことが実証されています。例えば:
- 化合物2-5: 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示し、IC50値は0.4〜2.1μg/mLの範囲でした .
抗マラリアの可能性
インドール誘導体は、抗マラリア薬として有望であることが示されています。この化合物のマラリア原虫に対する有効性を調査することは、マラリア治療薬の開発に貢献する可能性があります。
要約すると、「2-[5-(ヒドロキシメチル)-2-スルファニル-1H-イミダゾール-1-イル]-N-(2-メトキシエチル)アセトアミド」に関する具体的なデータは少ないですが、そのインドール骨格は幅広い生物活性があることを示唆しています。 更なる研究が、その完全な治療の可能性を解き明かすために必要です . より詳細な情報が必要な場合や、その他の質問がある場合は、お気軽にお問い合わせください! 😊
特性
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRQVDHTZMTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)




![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)

![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)